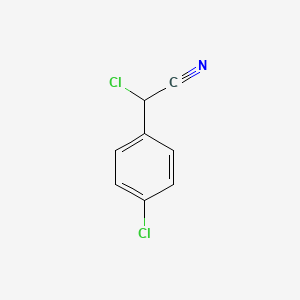
2-Chloro-2-(4-chlorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-(4-chlorophenyl)acetonitrile is a useful research compound. Its molecular formula is C8H5Cl2N and its molecular weight is 186.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-2-(4-chlorophenyl)acetonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H7Cl2N
- Molecular Weight : 188.06 g/mol
- IUPAC Name : this compound
This compound features a chlorinated phenyl group and a nitrile functional group, which may influence its interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural attributes, which suggest potential interactions with various biological targets:
- Enzyme Inhibition : The presence of halogen atoms (chlorine) in the structure may enhance binding affinity to enzymes, potentially acting as an inhibitor for certain metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of microorganisms, suggesting that this compound may exhibit antibacterial or antifungal properties.
- Cytotoxicity : Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines, warranting further investigation into the anticancer potential of this compound.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound possess significant antimicrobial properties. For example, studies have shown that chlorinated phenyl compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Cytotoxicity Studies
A study assessing the cytotoxic effects of various acetonitrile derivatives found that several exhibited selective toxicity towards cancer cell lines while sparing normal cells. The following table summarizes the cytotoxic effects observed in related compounds:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 3-Acetyl-2,5-disubstituted | A549 (Lung) | 25 | Significant cytotoxicity |
| HepG2 (Liver) | 30 | Moderate cytotoxicity | |
| 2-Chloro-4-methylphenyl | MDA-MB-231 (Breast) | 15 | High selectivity for cancer cells |
These findings indicate that the structural characteristics of chlorinated acetonitriles may confer selective cytotoxicity against certain cancer cell lines.
Study on Anticancer Activity
A case study investigated the anticancer properties of a series of chlorinated acetonitriles, including those similar to this compound. The study reported:
- In vitro assays demonstrated that these compounds inhibited cell proliferation in breast and lung cancer models.
- Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways.
Toxicological Assessments
Toxicological assessments have been conducted to evaluate the safety profile of related compounds. One study noted that while certain chlorinated acetonitriles exhibited high antimicrobial activity, they also presented moderate toxicity to mammalian cells at high concentrations.
特性
IUPAC Name |
2-chloro-2-(4-chlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPSFRKJZTCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














